molecular formula C22H23N5O3S2 B12187420 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

Cat. No.: B12187420
M. Wt: 469.6 g/mol
InChI Key: XGXOQFOUWJWDSP-UHFFFAOYSA-N
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Description

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzothiadiazole moiety, a piperazine ring, and an indole group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps, starting with the preparation of the benzothiadiazole and indole intermediates. These intermediates are then coupled through a series of reactions, including sulfonylation and piperazine ring formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-4-(1H-indol-4-yl)methanone
  • 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-4-(1H-indol-5-yl)methanone

Uniqueness

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H23N5O3S2

Molecular Weight

469.6 g/mol

IUPAC Name

1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

InChI

InChI=1S/C22H23N5O3S2/c28-21(10-3-5-16-15-23-18-7-2-1-6-17(16)18)26-11-13-27(14-12-26)32(29,30)20-9-4-8-19-22(20)25-31-24-19/h1-2,4,6-9,15,23H,3,5,10-14H2

InChI Key

XGXOQFOUWJWDSP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

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